6-[(4-methylphenyl)sulfonyl]-N-[4-(methylsulfanyl)benzyl]pyridine-3-carboxamide
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Overview
Description
6-(4-METHYLBENZENESULFONYL)-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}PYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines a pyridine ring with sulfonyl and sulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-METHYLBENZENESULFONYL)-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}PYRIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then reacted with a pyridine derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
6-(4-METHYLBENZENESULFONYL)-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
6-(4-METHYLBENZENESULFONYL)-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}PYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 6-(4-METHYLBENZENESULFONYL)-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl and sulfanyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyridine ring can also participate in binding interactions, contributing to the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
4-METHYLSULFONYLBENZENESULFONYL CHLORIDE: A related compound with similar functional groups but different reactivity and applications.
4-(Methylsulfonyl)benzenesulfonyl chloride: Another similar compound used in various chemical reactions.
Uniqueness
6-(4-METHYLBENZENESULFONYL)-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}PYRIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H20N2O3S2 |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
6-(4-methylphenyl)sulfonyl-N-[(4-methylsulfanylphenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H20N2O3S2/c1-15-3-10-19(11-4-15)28(25,26)20-12-7-17(14-22-20)21(24)23-13-16-5-8-18(27-2)9-6-16/h3-12,14H,13H2,1-2H3,(H,23,24) |
InChI Key |
ZBGJBTBFICLZJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)SC |
Origin of Product |
United States |
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